(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)oct-7-enoic acid
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Overview
Description
“(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)oct-7-enoic acid” is a chemical compound with the molecular formula C23H25NO4 . It is also known by other names such as “(S)-N-Fmoc-2-(5’-pentenyl)glycine”, “(S)-N-Fmoc-2-(5-hexenyl)glycine”, and "(S)-N-FMoc-2-(5/'-pentenyl)glycine" .
Physical And Chemical Properties Analysis
The molecular weight of this compound is 379.4 g/mol . The InChI code is "1S/C23H25NO4/c1-2-3-4-5-14-21(22(25)26)24-23(27)28-15-20-18-12-8-6-10-16(18)17-11-7-9-13-19(17)20/h2,6-13,20-21H,1,3-5,14-15H2,(H,24,27)(H,25,26)/t21-/m0/s1" . The compound has a XLogP3-AA value of 5, indicating its lipophilicity . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors .
Scientific Research Applications
Functionalization of Quantum Dots
Functionalizing carbon-based quantum dots with amino acids, including structures similar to (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)oct-7-enoic acid, enhances their electronic and optical properties. This functionalization process leads to the development of highly soluble, sustainable, and biocompatible quantum dots with improved performance in optoelectronic devices. The one-step and two-step functionalization strategies enhance the material's applications in various domains such as sensors and energy storage systems, exploring new pathways for applications in yet unexplored fields (Ravi et al., 2021).
Biomedical Applications of Poly(amino acid)s
Poly(amino acid)s, derived from natural amino acids, are considered for biomedical applications due to their biocompatibility, biodegradability, and metabolizable degradation products. Highly branched polymers, such as dendrimers, dendrigrafts, and hyperbranched polymers derived from amino acids like (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)oct-7-enoic acid, have potential uses in drug and gene delivery systems. Their small size and specific functional groups make them suitable for non-viral gene delivery vectors and inhalable drug delivery, potentially lowering production costs and improving industrial performance (Thompson & Scholz, 2021).
Safety and Hazards
properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)oct-7-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c1-2-3-4-5-14-21(22(25)26)24-23(27)28-15-20-18-12-8-6-10-16(18)17-11-7-9-13-19(17)20/h2,6-13,20-21H,1,3-5,14-15H2,(H,24,27)(H,25,26)/t21-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAOCBDJIBBTOBI-NRFANRHFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)oct-7-enoic acid |
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